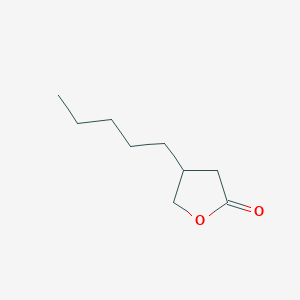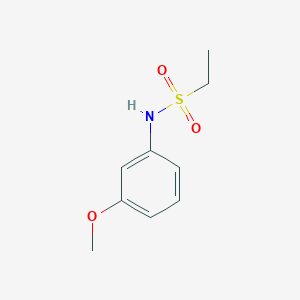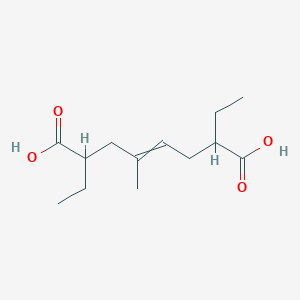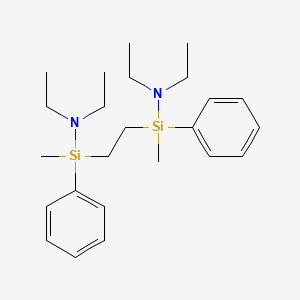![molecular formula C14H9N3O3S B14630605 2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole CAS No. 55210-91-8](/img/structure/B14630605.png)
2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, both of which contribute to its unique chemical and biological properties. The nitrofuran group is known for its antimicrobial activity, while the thiadiazole ring is often associated with various pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of this intermediate with phenylacetylene under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infections caused by resistant bacteria.
Industry: Used in the development of new antimicrobial coatings and materials.
Mecanismo De Acción
The antimicrobial activity of 2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole is primarily attributed to its ability to interfere with bacterial DNA synthesis. The nitrofuran moiety generates reactive oxygen species (ROS) upon entering the bacterial cell, leading to oxidative damage of DNA, proteins, and lipids. The thiadiazole ring enhances the compound’s binding affinity to bacterial enzymes, further disrupting essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits similar antimicrobial properties but with a different mechanism of action.
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of various nitrofuran derivatives.
Ethyl 5-nitrofuran-2-carboxylate: Used in the synthesis of biologically active nitrofuran compounds.
Uniqueness
2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole stands out due to its dual functional groups, which provide a synergistic effect in antimicrobial activity. The combination of the nitrofuran and thiadiazole moieties enhances its efficacy against resistant bacterial strains, making it a promising candidate for further development in antimicrobial therapies .
Propiedades
Número CAS |
55210-91-8 |
|---|---|
Fórmula molecular |
C14H9N3O3S |
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
2-[2-(5-nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H9N3O3S/c18-17(19)13-9-7-11(20-13)6-8-12-15-16-14(21-12)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
GFXCZXCGRUIBAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(S2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
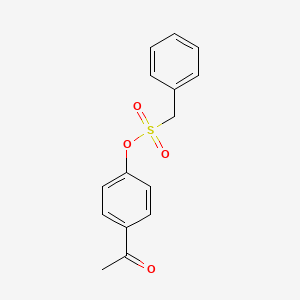
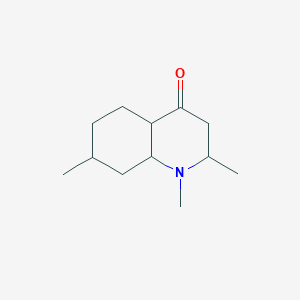
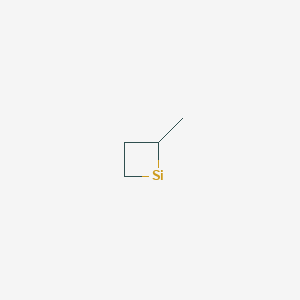
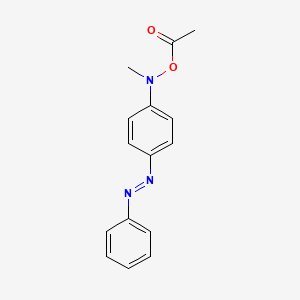
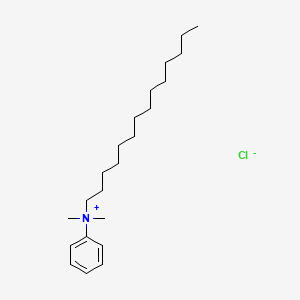
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

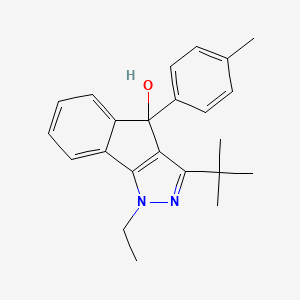
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
